methyl 2-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
This compound is a complex organic molecule with a fascinating structure. Let’s break it down:
Name: Methyl 2-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
Structure: It contains a thiazole ring, a pyridazinone ring, and a methoxyphenyl group, all intricately connected.
Preparation Methods
Synthesis:
The synthetic route involves several steps, but I’ll highlight the key ones:
-
Formation of the Pyridazinone Ring
- Start with 4-methoxybenzaldehyde (o-vanillin) and 4,4’-diaminodiphenyl ether.
- React them in methanol to form an orange precipitate, which is the imine intermediate.
- The imine undergoes cyclization to yield the pyridazinone ring .
-
Thiazole Formation
- Introduce the thiazole moiety by reacting the pyridazinone intermediate with an appropriate thiol and a suitable activating agent.
-
Esterification
- Finally, esterify the carboxylic acid group with methanol to obtain the desired methyl ester.
Industrial Production:
While industrial-scale production methods may vary, the synthetic steps remain consistent.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique structure.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: May serve as a lead compound for drug development.
Industry: Employed in the synthesis of specialized chemicals.
Mechanism of Action
Targets: Interacts with specific cellular receptors or enzymes.
Pathways: Modulates biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Uniqueness: Its combination of thiazole, pyridazinone, and methoxyphenyl groups sets it apart.
Similar Compounds: While there are no direct analogs, related heterocyclic compounds exist
Biological Activity
Methyl 2-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on recent studies.
Chemical Structure and Properties
The compound has the following structural formula:
Molecular Weight : 397.5 g/mol
CAS Number : 1282132-81-3
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with pyridazine intermediates, followed by acetylation. The detailed synthetic pathways can be found in various research articles focusing on similar thiazole and pyridazine compounds .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those containing pyridazine moieties. The compound has shown promising activity against various bacterial strains. For instance, a related thiazole derivative exhibited significant inhibitory effects against E. coli and C. albicans, with inhibition zones comparable to standard antibiotics like Ciprofloxacin .
Bacterial Strain | Inhibition Zone (mm) | Standard Comparison |
---|---|---|
E. coli | 22 | Ciprofloxacin (23 mm) |
C. albicans | 19 | Moderate activity |
Anticancer Activity
The compound's potential as an anticancer agent has been investigated through in vitro studies on various cancer cell lines. Notably, derivatives related to this compound have demonstrated efficacy against multiple types of cancer, including breast and lung cancers. In a study conducted by the National Cancer Institute, compounds similar to this compound showed significant cytotoxicity against MDA-MB-468 breast cancer cells .
Cancer Cell Line | IC50 (µM) | Activity Level |
---|---|---|
MDA-MB-468 (Breast Cancer) | 0.15 | High |
A549 (Lung Cancer) | 0.18 | Moderate |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole and pyridazine rings may interact with specific biological targets involved in cell proliferation and microbial resistance mechanisms.
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that a thiazole derivative significantly reduced bacterial load in infected animal models .
- Antitumor Effects : Research indicated that a related compound led to tumor regression in xenograft models of breast cancer, suggesting its potential for therapeutic use .
Properties
Molecular Formula |
C19H18N4O5S |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
methyl 2-[[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H18N4O5S/c1-11-17(18(26)28-3)21-19(29-11)20-15(24)10-23-16(25)9-8-14(22-23)12-4-6-13(27-2)7-5-12/h4-9H,10H2,1-3H3,(H,20,21,24) |
InChI Key |
QMNDFIMWWCAWQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C(=O)OC |
Origin of Product |
United States |
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